
5-Chloro-1,2-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various imidazole derivatives has been explored in the provided studies. For instance, the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles involved oxidation with potassium ferricyanide in a water-alcohol solution of alkali to produce dimers that exhibit photochromism upon irradiation . Another study reported the synthesis of a tetra-substituted imidazole with potential antioxidant and antimicrobial activities through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Additionally, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles was characterized using various spectroscopic techniques, and their molecular geometry and stability were assessed using Density Functional Theory (DFT) .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been extensively studied. For example, the molecular structure of a 4-chloro imidazole derivative was investigated using both experimental and theoretical techniques, revealing a significant coherence between theoretical and experimental values . The crystal structure of another imidazole derivative was solved using direct methods and refined by full matrix least-squares procedures, showing intermolecular hydrogen bonds and intramolecular interactions . The molecular structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined by single crystal X-ray diffraction, revealing planar rings and perpendicular dihedral angles between the imidazole and phenyl rings .
Chemical Reactions Analysis
The reactivity of imidazole derivatives has been explored in various chemical reactions. For instance, 1-methyl-2-chloromethyl-5-nitroimidazole was found to react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism . Dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane was synthesized from 1,3-dimethyl-2,3-dihydro-2-trimethylsilyliminoimidazole and PCl3, demonstrating strong PN-π interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives have been characterized in several studies. The antileukemic agent 5(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide was found to be unstable but could be prepared in good yield and stored at low temperatures . The properties of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were investigated, revealing that the methyl derivatives are more stable than the chloro forms, and the chlorine atoms are positively charged due to the electron-withdrawing characteristic of the imidazole part of the benzimidazole ring . The synthesized tetra-substituted imidazole and its metal complexes were evaluated for their antioxidant and antimicrobial activities, with the ligand showing better antioxidant properties than the metal complexes .
Scientific Research Applications
Molecular Structure and Reactivity
Research on imidazole derivatives, including compounds similar to 5-Chloro-1,2-dimethyl-1H-imidazole, focuses on understanding their molecular structure, reactivity, and potential applications. For example, studies have explored the synthesis of imidazole derivatives through solvent-free pathways, characterizing them using spectroscopic techniques and investigating their reactivity through computational methods. These studies often aim to identify novel properties or applications, such as antimicrobial activity or suitability for use in molecular electronics due to their non-linear optical (NLO) properties (Thomas et al., 2018).
Halogen Bonding in Crystal Structures
Another area of interest is the analysis of halogen bonding in the crystal structures of imidazole derivatives. Research has identified different modes of halogen bonding in these compounds, which significantly influence their crystal packing. This understanding is crucial for designing materials with desired physical and chemical properties (Kubicki & Wagner, 2007).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of imidazole derivatives have been a significant focus, with research demonstrating that certain derivatives exhibit potent activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents (Hossain et al., 2018).
Catalysis and Homogeneous Catalysis Applications
Imidazole derivatives, including those structurally related to this compound, have been studied for their potential applications in catalysis. For example, the development of new classes of C-N donor ligands for use in homogeneous catalysis has been explored, highlighting the versatility of imidazole compounds in facilitating chemical transformations (César et al., 2002).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, indicating that they can significantly protect metals from corrosion in aggressive environments. This research is vital for industries seeking to prolong the lifespan of metal components in various applications (Ouakki et al., 2019).
Mechanism of Action
Target of Action
Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also form complexes with certain targets, altering their function.
Biochemical Pathways
For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield a bromide . This suggests that this compound might also participate in similar reactions, potentially affecting various biochemical pathways.
Result of Action
Some imidazole-based compounds have been reported to exhibit antibacterial activity , suggesting that this compound might also have similar effects.
Action Environment
It’s known that the reaction conditions for the synthesis of certain imidazoles can be mild enough for the inclusion of a variety of functional groups . This suggests that the action of this compound might also be influenced by various environmental factors.
Safety and Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . They show a broad range of biological activities, making them key components of many functional molecules used in a variety of everyday applications . Therefore, the future directions of 5-Chloro-1,2-dimethyl-1H-imidazole could involve further exploration of its potential uses in drug development and other applications.
properties
IUPAC Name |
5-chloro-1,2-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKMCIHEBOBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)
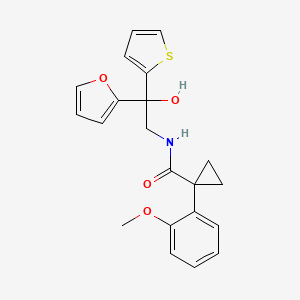
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
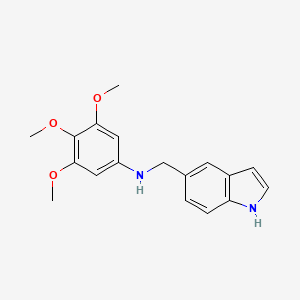
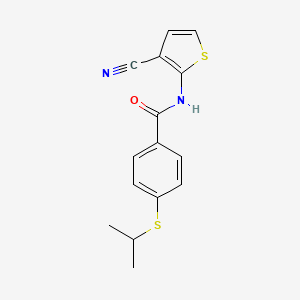
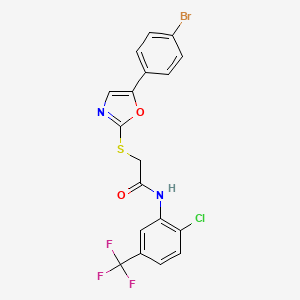
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
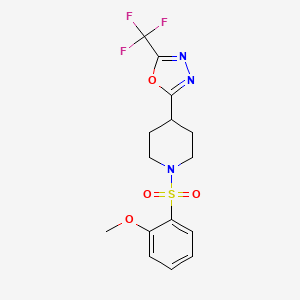

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)